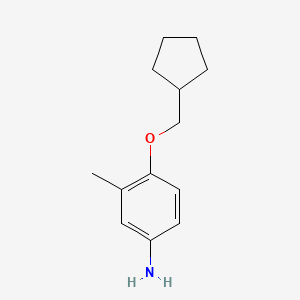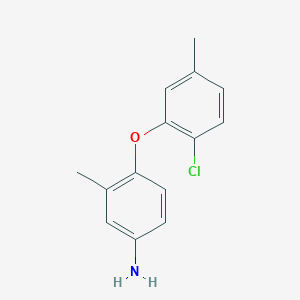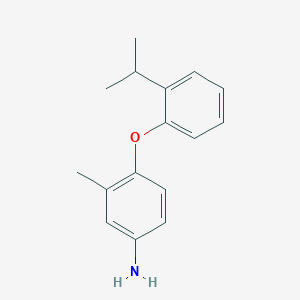
4-(2,5-Dimethylphenoxy)-3-methylaniline
Übersicht
Beschreibung
4-(2,5-Dimethylphenoxy)-3-methylaniline (DMPMA) is an organic compound belonging to the class of phenoxy derivatives. It is a colorless, volatile liquid with a faint odor and a melting point of -9 °C. It is soluble in water, alcohols, and most organic solvents. DMPMA is used in various scientific research applications, including biochemical and physiological studies, and has been studied for its potential medical applications.
Wirkmechanismus
The exact mechanism of action of 4-(2,5-Dimethylphenoxy)-3-methylaniline is not fully understood. However, it has been suggested that it may act as an agonist of certain receptors in the body, such as the serotonin 5-HT2A receptor. This could explain its effects on the body, such as its ability to produce a feeling of relaxation and euphoria.
Biochemical and Physiological Effects
This compound has been found to have a variety of effects on the body. It has been found to have sedative, analgesic, and anxiolytic properties. It has also been found to have an effect on the cardiovascular system, as it has been found to increase heart rate and blood pressure. Additionally, it has been found to have an effect on the central nervous system, as it has been found to produce a feeling of relaxation and euphoria.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-(2,5-Dimethylphenoxy)-3-methylaniline in laboratory experiments is its low cost and availability. It is also relatively easy to synthesize and store, making it ideal for use in laboratory experiments. However, there are some limitations to using this compound in laboratory experiments. For example, it is volatile and has a low melting point, making it difficult to store for long periods of time. Additionally, it is not approved for human use, making it unsuitable for certain types of experiments.
Zukünftige Richtungen
There are a number of potential future directions for research involving 4-(2,5-Dimethylphenoxy)-3-methylaniline. These include further research into its mechanism of action, as well as its potential medical applications. Additionally, further research could be conducted into its effects on the cardiovascular and central nervous systems. Additionally, further research could be conducted into the potential toxicity of this compound, as well as its potential for abuse. Finally, further research could be conducted into its potential interactions with other drugs and compounds.
Wissenschaftliche Forschungsanwendungen
4-(2,5-Dimethylphenoxy)-3-methylaniline is used in a variety of scientific research applications. It has been used as a model compound for studying the properties of phenoxy derivatives, and has been studied for its potential medical applications. It has also been used in biochemical and physiological studies, as it has been found to have a variety of effects on the body.
Eigenschaften
IUPAC Name |
4-(2,5-dimethylphenoxy)-3-methylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c1-10-4-5-11(2)15(8-10)17-14-7-6-13(16)9-12(14)3/h4-9H,16H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVAYSAXAFVZLCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OC2=C(C=C(C=C2)N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[3-(Tert-butyl)phenoxy]-3-(trifluoromethyl)-phenylamine](/img/structure/B3172678.png)




![Methyl 3-[4-amino-3-(trifluoromethyl)phenoxy]-benzoate](/img/structure/B3172718.png)







![4-[3-(Tert-butyl)phenoxy]-3-methylphenylamine](/img/structure/B3172766.png)